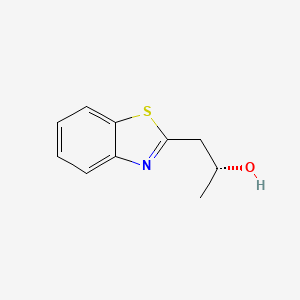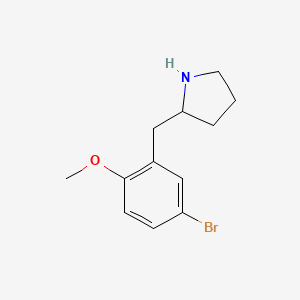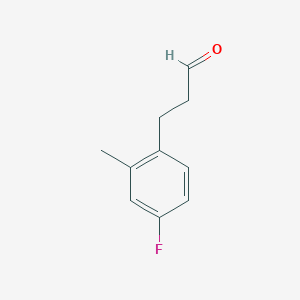
Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a versatile chemical compound used in scientific research. It offers diverse applications, ranging from the synthesis of pharmaceuticals to the analysis of complex biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl₂) for chlorination and methanol (CH₃OH) for esterification. The process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and efficiency in production.
化学反応の分析
Types of Reactions
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products Formed
Substitution: Formation of amides or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
- Methyl 2-chloro-3-pyridinecarboxylate
- Methyl 2-chloro-4,5-dimethylpyridine-3-carboxylate
- Methyl 2-chloro-6-methylpyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where other similar compounds may not be as effective.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3 |
InChIキー |
LBJNINMUOCAWKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


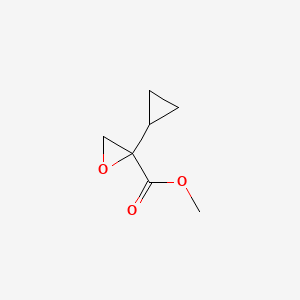

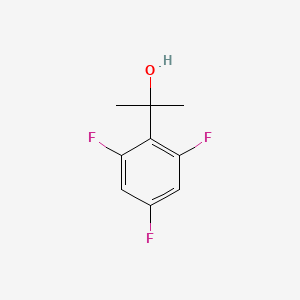
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
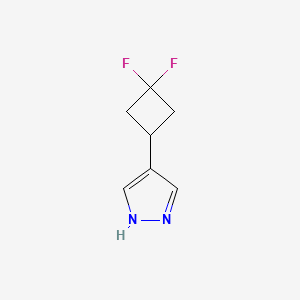
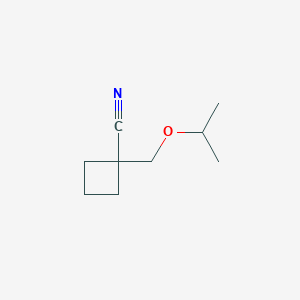
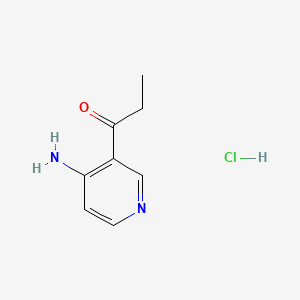
![1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)

